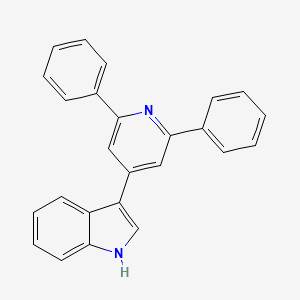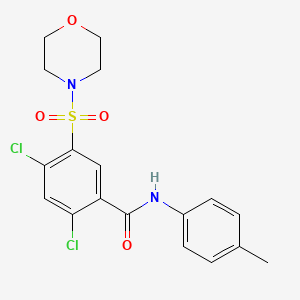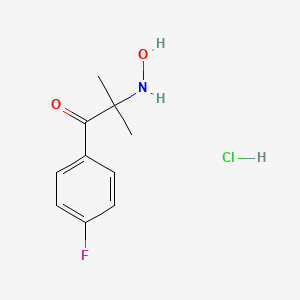
3-(2,6-diphenyl-4-pyridinyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-diphenyl-4-pyridinyl)-1H-indole, commonly known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes. This compound works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for breaking down incretin hormones. Incretin hormones are responsible for stimulating insulin production and reducing glucose production in the liver.
Wirkmechanismus
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors work by inhibiting the enzyme 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is responsible for breaking down incretin hormones. Incretin hormones stimulate insulin production and reduce glucose production in the liver. By inhibiting 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors increase the levels of incretin hormones in the body, leading to increased insulin production and lower glucose levels.
Biochemical and Physiological Effects:
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a number of biochemical and physiological effects. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve beta-cell function, increase insulin sensitivity, and reduce inflammation. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, reducing the risk of heart disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a number of advantages and limitations for lab experiments. One advantage is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have a low risk of hypoglycemia and weight gain compared to other diabetes medications. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a positive effect on cardiovascular health, making them a potentially useful tool for studying cardiovascular disease. However, one limitation is that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors may not be effective for all patients with type 2 diabetes, and may not be effective in patients with advanced disease.
Zukünftige Richtungen
There are a number of future directions for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors. One potential direction is the development of new 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors with improved efficacy and safety profiles. Another potential direction is the use of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors in combination with other diabetes medications, to improve glycemic control and reduce the risk of complications. Finally, research is needed to better understand the long-term effects of 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors on cardiovascular health and other aspects of health and wellbeing.
Synthesemethoden
The synthesis method for 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors involves the reaction of 2,6-diphenyl-4-pyridinamine with indole-3-carboxaldehyde in the presence of a catalyst. The reaction produces 3-(2,6-diphenyl-4-pyridinyl)-1H-indole, which is then purified using a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been extensively studied in the scientific community due to their potential for treating type 2 diabetes. Research has shown that 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors can improve glycemic control, reduce HbA1c levels, and lower fasting plasma glucose levels. In addition, 3-(2,6-diphenyl-4-pyridinyl)-1H-indole inhibitors have been shown to have a low risk of hypoglycemia and weight gain compared to other diabetes medications.
Eigenschaften
IUPAC Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-3-9-18(10-4-1)24-15-20(16-25(27-24)19-11-5-2-6-12-19)22-17-26-23-14-8-7-13-21(22)23/h1-17,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCKQYFPMKFVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-diphenylpyridin-4-yl)-1H-indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)


![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![2-chloro-4-(5-{[3-(3-nitrobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5155611.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)